4-(N,N-diallylsulfamoyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
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Overview
Description
4-(N,N-diallylsulfamoyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-diallylsulfamoyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Amidation: The benzamide core is introduced by reacting the sulfonylated thiazole with benzoyl chloride under basic conditions.
Sulfamoylation: The final step involves the sulfamoylation of the benzamide derivative with diallylamine and chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine.
Reduction: The compound can be reduced under hydrogenation conditions to remove the nitro group.
Substitution: The sulfonyl and sulfamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide or potassium carbonate.
Major Products
Reduction: Reduction of the nitro group yields the corresponding amine derivative.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(N,N-diallylsulfamoyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be used to study the interactions of sulfonyl and sulfamoyl groups with biological targets. It can serve as a probe to investigate enzyme inhibition and protein binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it may have activity against certain diseases, although further research is needed to confirm this.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(N,N-diallylsulfamoyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The sulfonyl and sulfamoyl groups are known to form strong interactions with proteins, which could be the basis for its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(N,N-diallylsulfamoyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide: This compound is unique due to the presence of both sulfonyl and sulfamoyl groups, which are less common in similar compounds.
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide: Lacks the diallylsulfamoyl group, which may affect its reactivity and biological activity.
4-(N,N-diallylsulfamoyl)benzamide: Lacks the thiazole and sulfonyl groups, which are important for its unique properties.
Uniqueness
The combination of functional groups in this compound makes it a unique compound with potential applications in various fields. Its ability to undergo multiple types of chemical reactions and interact with biological targets sets it apart from similar compounds.
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O7S3/c1-3-13-25(14-4-2)36(32,33)19-9-5-16(6-10-19)21(27)24-22-23-15-20(34-22)35(30,31)18-11-7-17(8-12-18)26(28)29/h3-12,15H,1-2,13-14H2,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLTXMWPEPDYRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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